
((2S,3S,4R,5R)-3,4-Diamino-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2S,3S,4R,5R)-3,4-Diamino-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol: is a complex organic compound that features a tetrahydrofuran ring with multiple amino groups and a purine base
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,3S,4R,5R)-3,4-Diamino-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol typically involves multi-step organic reactions. One common method includes the protection of functional groups, followed by selective reactions to introduce the amino groups and the purine base. The final deprotection step yields the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the purine base, potentially altering its electronic properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology: In biological research, the compound can be used to study enzyme interactions, particularly those involving purine metabolism.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ((2S,3S,4R,5R)-3,4-Diamino-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or activate these enzymes, leading to various biochemical effects. The pathways involved often include nucleotide synthesis and degradation.
Vergleich Mit ähnlichen Verbindungen
Adenosine: Shares the purine base but differs in the sugar moiety.
Guanosine: Another nucleoside with a different purine base.
Inosine: Similar structure but with a hypoxanthine base.
Uniqueness: The uniqueness of ((2S,3S,4R,5R)-3,4-Diamino-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol lies in its specific configuration and the presence of multiple amino groups, which provide unique chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H15N7O2 |
|---|---|
Molekulargewicht |
265.27 g/mol |
IUPAC-Name |
[(2S,3S,4R,5R)-3,4-diamino-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H15N7O2/c11-5-4(1-18)19-10(6(5)12)17-3-16-7-8(13)14-2-15-9(7)17/h2-6,10,18H,1,11-12H2,(H2,13,14,15)/t4-,5-,6-,10-/m1/s1 |
InChI-Schlüssel |
CZEIOGLYLBRABF-PLDPKQSISA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)N)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


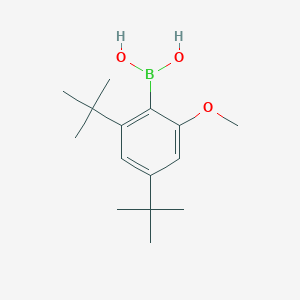

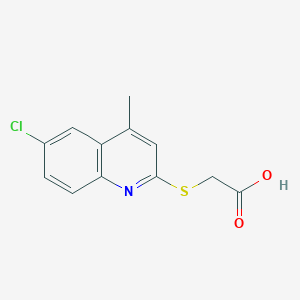
![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B11852161.png)
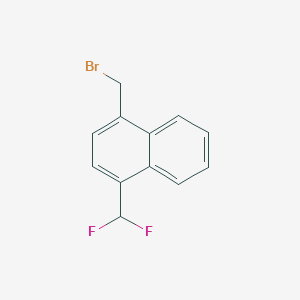
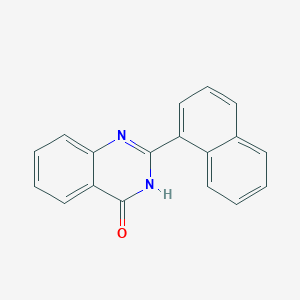

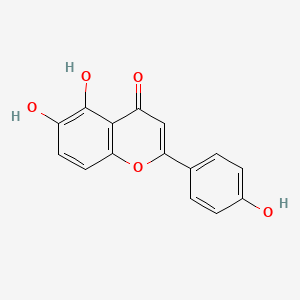
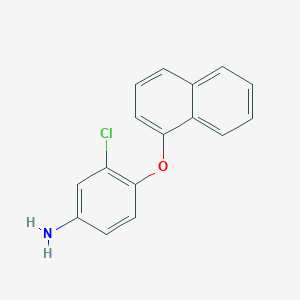




![(2R,3S,5S)-5-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B11852220.png)
